N-mesityl-2-(1-pyrrolidinyl)acetamide
Description
Contextual Background of N-Mesityl-2-(1-pyrrolidinyl)acetamide in Chemical Research
This compound is a substituted acetamide (B32628) that, while not extensively documented in widely available literature, represents a confluence of structural motifs that are of significant interest in contemporary chemical research. The exploration of such compounds is often driven by the search for new bioactive molecules, catalysts, and materials with tailored properties. The specific combination of the N-mesityl group with a pyrrolidinyl acetamide structure suggests a focus on creating molecules with controlled three-dimensional shapes and specific electronic properties.
Significance of Amide and Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry
The amide bond is a cornerstone of organic and biochemistry, forming the backbone of peptides and proteins and being present in a vast number of pharmaceuticals and industrial chemicals. bldpharm.comnih.govsigmaaldrich.com Its planarity, stability under physiological conditions, and ability to participate in hydrogen bonding as both a donor and acceptor make it a reliable and versatile linkage in drug design. aksci.comchemicalregister.com The synthesis of amides is a fundamental transformation in organic chemistry, with numerous methods developed to achieve this linkage efficiently. sigmaaldrich.com
Overview of Current Research Landscape Pertaining to this compound
Specific research dedicated to this compound is not prominently featured in the current body of scientific literature. However, the broader landscape of related compounds is an active area of investigation. Research into N-aryl substituted pyrrolidines and various acetamide derivatives is ongoing, with a focus on their synthesis and potential biological activities. For instance, studies on N-aryl-substituted pyrrolidines explore efficient synthetic routes, such as reductive amination of diketones. Other research focuses on the synthesis and biological evaluation of acetamides bearing different heterocyclic moieties, indicating a continued interest in this class of compounds for drug discovery and development. The synthesis of related structures, such as 2-(2-oxopyrrolidin-1-yl)acetamides, has also been reported, highlighting the accessibility of the core scaffold.
Due to the limited specific data on this compound, the following sections will focus on the general chemical principles and expected properties based on the well-understood chemistry of its constituent functional groups.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-yl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-6-4-5-7-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVGRICILIGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Historical Development of N-Mesityl-2-(1-pyrrolidinyl)acetamide Synthesis
While specific historical publications detailing the first synthesis of this compound are not prominent, its synthesis can be inferred from established chemical principles. Early approaches to forming the central amide bond would have likely relied on the reaction of a reactive carboxylic acid derivative with mesitylamine.
A plausible historical pathway involves the conversion of 2-(1-pyrrolidinyl)acetic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate would then be treated with mesitylamine. However, such methods often require harsh conditions and may suffer from side reactions and limited functional group tolerance. An alternative classic route is the direct thermal condensation of the carboxylic acid and amine at very high temperatures (e.g., >200 °C), a process that is often detrimental to the integrity of the substrates and lacks practicality for complex molecules. luxembourg-bio.com These foundational methods, while effective, lack the efficiency, mildness, and selectivity of modern techniques.
Contemporary Approaches for this compound Construction
Modern organic synthesis offers a sophisticated toolkit for the efficient and controlled construction of molecules like this compound. These methods address the specific challenges posed by the molecule's structure, particularly the sterically hindered amide bond.
The formation of the amide bond is the cornerstone of this synthesis. Conventional approaches involve activating a carboxylic acid to facilitate its reaction with an amine. nih.gov A vast array of coupling reagents has been developed to achieve this transformation under mild conditions, which is crucial given the steric hindrance of the mesityl group. luxembourg-bio.comresearchgate.net
Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are classic activators. luxembourg-bio.comresearchgate.net They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.comresearchgate.net To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov
Uronium/Aminium and Phosphonium (B103445) Salts: Reagents such as HBTU, HATU, and COMU are highly efficient and have become standard in modern amide synthesis. luxembourg-bio.comorganic-chemistry.org These reagents form highly reactive OBt/OAt active esters that readily couple with amines, even sterically hindered ones. luxembourg-bio.com Similarly, phosphonium salts like BOP and PyBOP offer high reactivity. The choice of reagent and base (e.g., DIPEA, 2,6-lutidine) is critical for optimizing yield and purity. organic-chemistry.org
Phosphonic Anhydrides: Propylphosphonic anhydride (B1165640) (T3P) is a powerful reagent that enables amide bond formation with low epimerization, even when coupling non-nucleophilic anilines. organic-chemistry.org
An alternative strategy involves the reaction of pyrrolidine (B122466) with a pre-formed N-mesityl-2-chloroacetamide. This haloacetamide can be synthesized by reacting chloroacetyl chloride with mesitylamine. researchgate.net This nucleophilic substitution pathway avoids the direct coupling of a sterically hindered amine.
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate. luxembourg-bio.comresearchgate.net | Cost-effective, widely used. researchgate.net | Can cause racemization; byproduct (DCU) can be difficult to remove. luxembourg-bio.com |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms highly reactive activated esters. luxembourg-bio.com | High efficiency, fast reaction times, suitable for hindered couplings. luxembourg-bio.com | Higher cost, potential safety concerns with benzotriazole-based reagents. nih.gov |
| Phosphonium Salts | BOP, PyBOP | Forms activated phosphonium ester. | Very high reactivity. | Byproducts can be carcinogenic; higher cost. |
| Phosphonic Anhydrides | T3P | Forms a mixed anhydride. | Low epimerization, high yields, environmentally benign byproducts. organic-chemistry.org | Typically used in stoichiometric amounts. |
The pyrrolidine scaffold is a common motif in bioactive molecules, and numerous methods exist for its synthesis and functionalization. nih.govresearchgate.net For the target molecule, the key is the introduction of the acetamide (B32628) side chain. Contemporary methods allow for the construction of the functionalized ring system with high efficiency.
Ring Contraction of Pyridines: A photo-promoted ring contraction of pyridines with silylborane can produce highly functionalized pyrrolidine derivatives, offering a novel entry to the core structure. nih.gov
Intramolecular C-H Amination: Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is another effective method. organic-chemistry.org
1,3-Dipolar Cycloaddition: The cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring, allowing for the introduction of various substituents. nih.gov
Functionalization of Proline: Starting from readily available proline derivatives allows for the stereocontrolled synthesis of substituted pyrrolidines. mdpi.com The carboxylic acid group of proline can be modified or used as a handle to introduce the acetamide side chain through various homologation and functional group interconversion steps.
The primary challenge in synthesizing this compound is the steric hindrance imposed by the mesityl group. The two ortho-methyl groups on the aromatic ring significantly reduce the nucleophilicity of the nitrogen atom in mesitylamine, slowing down the rate of amide bond formation.
Challenges:
Reduced Nucleophilicity: The bulky methyl groups shield the amine's lone pair, hindering its attack on the electrophilic carbonyl carbon of the activated carboxylic acid.
Slow Reaction Rates: Standard coupling conditions may be too slow or fail entirely, leading to low yields or decomposition of starting materials.
Solutions:
Highly Reactive Coupling Agents: The use of potent coupling reagents like HATU or COMU is often necessary to generate a sufficiently electrophilic activated ester that can react with the hindered amine. luxembourg-bio.com
Forced Conditions: In some cases, elevated temperatures may be required to overcome the activation energy barrier, although this must be balanced against potential side reactions.
Alternative Synthetic Disconnection: As mentioned previously, an alternative route involves reacting pyrrolidine with N-mesityl-2-chloroacetamide. researchgate.net In this case, the sterically unhindered secondary amine (pyrrolidine) acts as the nucleophile, attacking the less-hindered α-carbon of the chloroacetamide, thus circumventing the problem of acylating a hindered amine. Research has shown that even highly hindered mesityl groups can be tolerated in certain catalytic C-H amination reactions, demonstrating that modern methods can successfully incorporate this bulky moiety. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of this compound.
Atom Economy: Catalytic direct amidation, which forms an amide bond from a carboxylic acid and an amine with the only byproduct being water, represents an ideal, atom-economical approach. unimi.it While challenging, research into catalysts based on boron or transition metals continues to advance this area.
Energy Efficiency and Alternative Energy Sources: Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive reactions, can significantly reduce or eliminate the need for solvents and heating. scielo.brresearchgate.net This technique has been successfully applied to reactions like α-bromination and the synthesis of heterocyclic compounds, and could be adapted for steps in the synthesis of the target molecule. scielo.brresearchgate.net Photocatalysis is another energy-efficient approach that can enable C-H functionalization and other transformations under mild, light-driven conditions. rsc.org
Use of Catalysis: Shifting from stoichiometric coupling reagents to catalytic methods is a core tenet of green chemistry. researchgate.net Catalytic amounts of organocatalysts or metal-based catalysts can promote amide bond formation, reducing the large amounts of waste associated with traditional coupling agents. unimi.it
Novel Synthetic Pathways for this compound and Analogues
Research into novel synthetic pathways continues to expand the chemical space around the this compound scaffold. These pathways either provide more efficient access to the parent molecule or enable the creation of diverse analogues for further study.
Analogues from Novel Building Blocks: The synthesis of related structures, such as N-pyridinyl-2-(imidazo[2,1-b]thiazol-3-yl)acetamide derivatives, demonstrates the modularity of the acetamide core. mdpi.com By replacing the pyrrolidinyl and mesityl moieties with other amine and aryl groups, a library of analogues can be generated. For instance, the reaction of various substituted anilines with 2-(1-pyrrolidinyl)acetic acid would yield a range of N-aryl analogues.
Conformationally Restricted Analogues: The synthesis of analogues where the amide moiety is cyclized with part of an N-alkyl chain has been explored to restrict molecular conformation. nih.gov Applying this concept to this compound could lead to novel, structurally rigid derivatives.
Advanced Pyrrolidine Synthesis: The use of modern pyrrolidine syntheses, such as the photo-promoted ring contraction of pyridines or dirhodium-catalyzed C-H amination, can provide access to pyrrolidine rings with diverse and complex substitution patterns that would be difficult to achieve with traditional methods. nih.govorganic-chemistry.org These advanced building blocks can then be converted into novel acetamide analogues.
Rearrangement-Based Amide Synthesis: An innovative approach to amide bond formation involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This method generates an activated ester in situ, avoiding external coupling reagents and showcasing high functional group tolerance, making it a promising strategy for synthesizing complex amides and their analogues. nih.gov
Stereoselective Synthesis of this compound Enantiomers
A convergent synthetic approach is proposed, involving the preparation of a chiral pyrrolidine precursor and 2-chloro-N-mesitylacetamide, followed by their coupling. The key to achieving high enantiomeric purity in the final product lies in the stereoselective synthesis of the 2-substituted pyrrolidine intermediate.
One effective method for the enantioselective synthesis of 2-substituted pyrrolidines involves the use of transaminases in a biocatalytic approach. This method starts from commercially available ω-chloroketones and utilizes either (R)- or (S)-selective transaminases to produce the corresponding chiral amines, which then undergo spontaneous intramolecular cyclization to yield the desired 2-substituted pyrrolidine enantiomer with high enantiomeric excess (ee). acs.org For the synthesis of a precursor to this compound, a suitable starting material would be a 4-chloroketone that can be converted to a 2-functionalized pyrrolidine ready for coupling.
Another robust method for the asymmetric synthesis of 2-substituted pyrrolidines is the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. nih.gov This method allows for the synthesis of either enantiomer of the 2-substituted pyrrolidine from a single starting material by selecting the appropriate reducing agent. For instance, using LiBHEt₃ typically leads to the (S,R)-diastereomer, while DIBAL-H/LiHMDS favors the formation of the (S,S)-diastereomer with high diastereoselectivity. nih.gov
The second key intermediate, 2-chloro-N-mesitylacetamide, can be synthesized via the chloroacetylation of mesitylamine (2,4,6-trimethylaniline). This reaction is typically carried out by treating mesitylamine with chloroacetyl chloride in the presence of a base. ijpsr.inforesearchgate.net
The final step in the proposed synthesis is the N-alkylation of the chiral 2-substituted pyrrolidine with 2-chloro-N-mesitylacetamide. This nucleophilic substitution reaction, where the secondary amine of the pyrrolidine ring displaces the chlorine atom of the acetamide, would yield the target enantiomer of this compound.
A representative, though hypothetical, stereoselective synthesis is outlined below:
Scheme 1: Proposed Stereoselective Synthesis of (R)- or (S)-N-Mesityl-2-(1-pyrrolidinyl)acetamide
Step 1: Enantioselective Synthesis of a 2-Substituted Pyrrolidine Enantiomer
A biocatalytic approach using a transaminase could be employed to produce a chiral 2-aminomethylpyrrolidine. The choice of a (R)- or (S)-selective transaminase would determine the chirality of the resulting pyrrolidine.
| Catalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |
| (R)-Transaminase | ω-chloro-γ-ketoamine | (R)-2-aminomethylpyrrolidine | >99% | acs.org |
| (S)-Transaminase | ω-chloro-γ-ketoamine | (S)-2-aminomethylpyrrolidine | >99% | acs.org |
Step 2: Synthesis of 2-chloro-N-mesitylacetamide
Mesitylamine is reacted with chloroacetyl chloride in a suitable solvent with a base to yield 2-chloro-N-mesitylacetamide. ijpsr.info
Step 3: Coupling Reaction
The enantiomerically pure 2-aminomethylpyrrolidine from Step 1 is reacted with 2-chloro-N-mesitylacetamide to afford the corresponding enantiomer of this compound.
This proposed synthetic route, leveraging well-established and highly stereoselective transformations, provides a clear and feasible pathway to access the individual enantiomers of this compound for further investigation.
Mechanistic Investigations and Reaction Dynamics
Reaction Mechanism Elucidation for N-Mesityl-2-(1-pyrrolidinyl)acetamide Formation
The synthesis of this compound typically proceeds through the reaction of a derivative of 2-(1-pyrrolidinyl)acetic acid with mesitylamine. The most common laboratory synthesis would involve the conversion of the carboxylic acid to a more reactive acyl halide, such as 2-(1-pyrrolidinyl)acetyl chloride, followed by reaction with mesitylamine.
The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. This two-step mechanism, also known as the addition-elimination mechanism, is characteristic of carboxylic acid derivatives. nih.govrsc.org
The reaction is initiated by the nucleophilic attack of the nitrogen atom of mesitylamine on the electrophilic carbonyl carbon of an activated 2-(1-pyrrolidinyl)acetic acid derivative (e.g., an acyl chloride). This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. This intermediate is characterized by an sp3-hybridized carbon and a negatively charged oxygen atom (an alkoxide).
In the second step, the tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the pi bond of the carbonyl group. Concurrently, the leaving group (for instance, a chloride ion if starting from the acyl chloride) is expelled. The final step involves the deprotonation of the nitrogen atom to yield the neutral amide product, this compound.
While the reaction can proceed without a catalyst, particularly when using a highly reactive acyl chloride, the efficiency of the amidation can be significantly enhanced through catalysis. Catalysts can play several roles, including increasing the electrophilicity of the carbonyl carbon or activating the nucleophile.
In the direct amidation of a carboxylic acid with an amine, which is a more atom-economical but challenging transformation, acid or base catalysis is often employed.
Acid Catalysis : An acid catalyst can protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Base Catalysis : A non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity. In the reaction of an acyl chloride with an amine, a base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid that is formed as a byproduct. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic.
Recent advancements in catalysis have introduced a variety of metal-based and organocatalysts for amidation reactions, aiming for milder reaction conditions and broader substrate scope. For instance, N-heterocyclic carbene (NHC) catalysts have been shown to be effective in various reactions, where the steric bulk of substituents on the NHC, such as mesityl groups, can play a crucial role in the reaction outcome. nih.govrsc.org
Kinetic Studies of Reactions Involving this compound
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the formation of this compound, kinetic analysis helps in understanding the reaction mechanism at a deeper level and in optimizing reaction conditions.
The rate of the nucleophilic acyl substitution reaction to form this compound would typically be determined by monitoring the concentration of reactants or products over time using techniques such as spectroscopy (e.g., NMR or IR) or chromatography.
For a typical reaction between 2-(1-pyrrolidinyl)acetyl chloride and mesitylamine, the reaction is expected to follow second-order kinetics, with the rate being dependent on the concentration of both reactants. The rate law can be expressed as:
Rate = k[2-(1-pyrrolidinyl)acetyl chloride][mesitylamine]
Here, 'k' is the rate constant for the reaction. The value of the rate constant would be influenced by factors such as temperature, solvent, and the presence of a catalyst.
Table 1: Hypothetical Kinetic Data for the Formation of this compound at 25°C
| Experiment | [2-(1-pyrrolidinyl)acetyl chloride] (M) | [Mesitylamine] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, the rate constant 'k' can be calculated to be 0.15 M⁻¹s⁻¹.
The reactivity in the formation of this compound is significantly influenced by both steric and electronic factors.
Electronic Factors : The electrophilicity of the carbonyl carbon in the 2-(1-pyrrolidinyl)acetyl derivative is a key electronic factor. Electron-withdrawing groups attached to the acyl group would increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, the nucleophilicity of the amine is also crucial. The pyrrolidine (B122466) ring is an electron-donating group, which slightly increases the electron density on the carbonyl carbon of the acyl chloride, potentially reducing its reactivity compared to a simple acetyl chloride.
Intermediates and Transition State Analysis in this compound Transformations
The transformation of reactants to products in the synthesis of this compound proceeds through a high-energy transition state and a tetrahedral intermediate.
The transition state for the initial nucleophilic attack is a high-energy species where the new nitrogen-carbon bond is partially formed, and the carbon-oxygen pi bond is partially broken. Computational studies on similar amide formation reactions suggest that the geometry of this transition state is crucial in determining the reaction barrier. nih.gov
For the formation of this compound, the transition state leading to the tetrahedral intermediate would be influenced by the steric clash between the bulky mesityl group and the acyl portion of the molecule. This steric repulsion would increase the energy of the transition state, leading to a higher activation energy and a slower reaction rate compared to reactions with less hindered amines. Computational chemistry can be a powerful tool to model these transition states and intermediates, providing insights into their geometries and energies. nih.gov
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 2-(1-pyrrolidinyl)acetic acid |
| Mesitylamine |
| 2-(1-pyrrolidinyl)acetyl chloride |
| Pyridine |
| Triethylamine |
Structural Elucidation and Conformational Analysis
Advanced Crystallographic Techniques for N-Mesityl-2-(1-pyrrolidinyl)acetamide
X-ray crystallography offers an unparalleled, atom-level view of the molecular structure in the solid state. This technique is fundamental to understanding the spatial arrangement of the mesityl, pyrrolidinyl, and acetamide (B32628) moieties, as well as the intermolecular forces that govern the crystal packing.
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline compounds. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which, upon analysis, yields a detailed three-dimensional model of the electron density of the molecule. ncl.ac.uk This model allows for the accurate measurement of bond lengths, bond angles, and torsion angles.
For acetamide derivatives, this technique reveals critical conformational details. nih.gov For instance, in related structures, the planarity of the amide group and the relative orientations of the aromatic and heterocyclic rings are key structural features. nih.govresearchgate.net In the case of this compound, X-ray diffraction would define the torsion angles between the mesityl ring and the amide plane, as well as the conformation of the five-membered pyrrolidine (B122466) ring, which typically adopts an envelope or twisted conformation. researchgate.net Studies on similar molecules show that intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, are crucial in stabilizing the crystal lattice. nih.govnih.gov
While specific crystallographic data for this compound are not available in the reviewed literature, a representative data table from a related acetamide structure, 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, illustrates the type of information obtained from such an analysis. nih.gov
Table 1: Representative Crystallographic Data for an Acetamide Derivative
| Parameter | Value |
|---|---|
| Compound | 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide |
| Formula | C₁₂H₁₀ClN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3392 (6) |
| b (Å) | 11.2334 (6) |
| c (Å) | 10.6359 (6) |
| β (°) | 107.558 (3) |
| Volume (ų) | 1175.75 (12) |
| Z | 4 |
Data sourced from a study on 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide for illustrative purposes. nih.gov
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant consideration for acetamide derivatives. Different polymorphs can exhibit varied physical properties. The study of polymorphism is integral to crystal engineering, where the goal is to design and control the formation of crystal structures with desired properties. mdpi.com This is often achieved by directing intermolecular interactions like hydrogen bonds and π–π stacking. nih.gov For this compound, the interplay between the N-H···O hydrogen bonds of the amide group and potential C-H···π interactions involving the mesityl ring would be a key factor in determining polymorphic outcomes. mdpi.com While no specific polymorphic studies on this compound have been reported, research into related systems underscores the importance of controlling crystallization conditions to isolate specific polymorphic forms. mdpi.com
Spectroscopic Methodologies for Structural Characterization of this compound
Spectroscopic techniques are essential for confirming the molecular structure, particularly in solution, and for providing information that is complementary to solid-state crystallographic data.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus, measured in parts per million (ppm), provides information about its local electronic environment. mdpi.com Coupling constants (J) between nuclei reveal through-bond connectivity, while advanced 2D NMR techniques like COSY and HMBC establish correlations between protons and carbons, allowing for the complete assignment of the molecular skeleton. mdpi.comnih.gov
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the mesityl protons, the pyrrolidine ring protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the amide proton. The ¹³C NMR spectrum would similarly display characteristic signals for the carbonyl carbon, the aromatic carbons of the mesityl group, and the aliphatic carbons of the pyrrolidine and acetamide fragments. organicchemistrydata.orgnih.gov The presence of rotamers around the amide C-N bond, a common feature in amides, could lead to the observation of multiple sets of signals in the NMR spectra at low temperatures. scielo.br
Although specific NMR data for the title compound were not found, the following table presents typical chemical shift ranges for the key functional groups based on related structures. rsc.orgresearchgate.net
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Nucleus | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Amide | ¹H (N-H) | 7.5 - 9.5 |
| ¹³C (C=O) | 168 - 172 | |
| Mesityl | ¹H (Ar-H) | 6.8 - 7.2 |
| ¹H (Ar-CH₃) | 2.1 - 2.4 | |
| ¹³C (Aromatic) | 128 - 140 | |
| ¹³C (Ar-CH₃) | 18 - 21 | |
| Pyrrolidine | ¹H (CH₂) | 1.7 - 3.5 |
| ¹³C (CH₂) | 23 - 55 | |
| Acetamide | ¹H (α-CH₂) | 3.0 - 3.5 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. syncsci.com The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, twisting). researchgate.net These techniques are highly effective for identifying functional groups.
In the IR spectrum of this compound, a strong absorption band corresponding to the C=O (amide I) stretching vibration would be expected around 1650-1680 cm⁻¹. rsc.orghilarispublisher.com The N-H stretching vibration would appear as a distinct band in the region of 3200-3400 cm⁻¹. scispace.com C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹, and C-N stretching vibrations would appear in the fingerprint region (1000-1350 cm⁻¹). researchgate.netscispace.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the aromatic ring. syncsci.comchemicalbook.com
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3200 - 3400 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Amide C=O | Stretching (Amide I) | 1650 - 1680 |
| Amide N-H | Bending (Amide II) | 1510 - 1570 |
| C-N | Stretching | 1000 - 1350 |
Frequencies are based on data for analogous acetamide and pyrrolidine compounds. rsc.orgnist.govresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the molecular weight of the compound, confirming its elemental composition, and its fragmentation pattern offers valuable clues about the molecular structure. Electron Ionization (EI) is a common method that causes extensive fragmentation, revealing the core structural units of the molecule. nist.gov
For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond and fragmentations within the pyrrolidine and mesityl groups. For example, the loss of the pyrrolidinylacetamide side chain could generate a stable mesityl-containing fragment, while cleavage of the bond between the carbonyl group and the mesityl-nitrogen could produce a pyrrolidinylacetamide fragment. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion. rsc.org
Conformational Landscape and Dynamics of this compound
The conformational landscape of this compound is complex, governed by the interplay of steric and electronic effects from its constituent parts. The molecule's flexibility is primarily dictated by the puckering of the pyrrolidine ring and restricted rotations around the amide C-N bond and the N-aryl bond.
Ring Conformations of the Pyrrolidinyl Moiety
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These puckered forms are typically described as either "envelope" (E) or "twist" (T) conformations. In substituted pyrrolidines, two predominant, low-energy pucker modes are often observed, commonly referred to as Cγ-endo (DOWN) and Cγ-exo (UP), where the Cγ atom (C4) is displaced on the same or opposite side of the ring plane relative to the C=O group of an acyl substituent, respectively. nih.govnih.gov The specific conformation adopted by the pyrrolidine ring in this compound is influenced by the bulky N-acyl group.
The motional restrictions of the proline pyrrolidine ring, a related structure, allow it to act as a turn-inducer in peptides and proteins. nih.gov The ring is known to exhibit two main pucker modes, Cγ-exo and Cγ-endo, and the ratio between these conformers can be controlled by ring substituents. nih.gov In N-acyl pyrrolidines, the lack of a substituent on the ring itself means the equilibrium between conformers is subtle. However, studies on N-acyl-pyrrolidines suggest that the nature of the N-substituent can influence the conformational preference of the ring.
The geometry of the pyrrolidine ring can be precisely described by pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). The phase angle indicates which atoms are out of the plane, while the puckering amplitude describes the degree of distortion. These parameters can be determined experimentally using NMR spectroscopy by analyzing vicinal proton-proton coupling constants.
Table 1: Representative Pyrrolidine Ring Pucker Parameters for N-Acylpyrrolidines This table presents typical data from related compounds to illustrate the concept, as specific data for this compound is not publicly available.
| Conformer | Phase Angle (P) (°) | Puckering Amplitude (Φmax) (°) | Relative Population |
|---|---|---|---|
| Cγ-exo (UP) | 162 | 40 | Major |
| Cγ-endo (DOWN) | 18 | 40 | Minor |
Data is illustrative and based on general findings for N-acyl prolines.
Rotational Barriers of the Amide and Mesityl Groups
The rotation around the bonds of the amide group and the mesityl group is significantly hindered, leading to the existence of stable rotational isomers (rotamers) that can often be observed on the NMR timescale at room temperature. nih.govfcien.edu.uy
Amide Bond (C-N) Rotation: The amide C-N bond possesses significant double-bond character due to resonance, which results in a substantial energy barrier to rotation. nih.govosti.gov This restricted rotation leads to planar cis and trans isomers. For tertiary amides like this compound, the two groups attached to the nitrogen atom can be in magnetically non-equivalent environments, giving rise to distinct signals in NMR spectra. The energy barrier to this rotation typically falls in the range of 15–23 kcal/mol. fcien.edu.uy The exact value is influenced by the steric bulk of the substituents and the polarity of the solvent. fcien.edu.uyosti.gov The hydrophobic interior of a supramolecular assembly has been shown to lower the rotational barrier by stabilizing the less polar transition state. osti.gov
Mesityl Group (Aryl-N) Rotation: Rotation around the N-C(aryl) bond is also restricted due to the steric hindrance imposed by the two ortho-methyl groups of the mesityl substituent. In related N-(2,6-dimethylphenyl) amides, the amide moiety is forced to rotate significantly out of the plane of the aryl ring. For instance, in N-(2,4,6-trimethylphenyl)formamide, the dihedral angle between the formamide (B127407) plane and the aryl ring is approximately 68°. This steric clash creates a considerable barrier to rotation, which can be determined using dynamic NMR spectroscopy or computational methods.
Table 2: Representative Rotational Energy Barriers (ΔG‡) for Related Amides This table presents typical data from related compounds to illustrate the concept, as specific data for this compound is not publicly available.
| Bond | Compound Type | Solvent | ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|---|
| Amide C-N | Dimethylacetamide (DMA) | Water | 19.1 | fcien.edu.uy |
| Amide C-N | Dimethylformamide (DMF) | Water | 22.0 | fcien.edu.uy |
| Amide C-N | 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | TCE-d2 | 16.4 | nih.gov |
| Aryl-C(O) | 2-hydroxy-N,N-dialkylbenzamides | - | 7–9 | |
Intra- and Intermolecular Interactions Influencing Conformation
Intramolecular Interactions: The conformation of the molecule is stabilized by intramolecular forces. A key interaction is the potential for a weak C-H···O hydrogen bond between one of the α-hydrogens of the pyrrolidine ring and the amide oxygen. The cup-shaped conformation observed in some arylacetamide derivatives is determined by such intramolecular hydrogen bonds. Furthermore, C-H···π interactions between the alkyl protons and the mesityl ring can also play a role in stabilizing specific conformers.
Intermolecular Interactions: In the solid state, the supramolecular structure is dictated by intermolecular forces. Due to the absence of strong hydrogen bond donors, the crystal packing is likely dominated by weaker interactions such as:
C-H···O hydrogen bonds: The amide carbonyl oxygen is a good hydrogen bond acceptor and can interact with C-H donors from the pyrrolidine or mesityl groups of neighboring molecules.
π-π stacking: The electron-rich mesityl rings can engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
The interplay of these weak interactions directs the self-assembly of the molecules into a well-defined three-dimensional crystal structure.
Computational and Theoretical Studies
Quantum Chemical Calculations for N-Mesityl-2-(1-pyrrolidinyl)acetamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govresearchgate.net By employing functionals such as B3LYP with basis sets like 6–311G(d,p), the electronic structure of this compound can be optimized to its lowest energy state. nih.gov This analysis yields critical data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For acetamide (B32628) derivatives, these calculations also help identify reactive sites for nucleophilic and electrophilic attack through the analysis of molecular electrostatic potential (MEP) maps and Natural Bond Orbital (NBO) charge distributions. physchemres.orgdntb.gov.ua NBO analysis can further reveal hyperconjugative interactions and the stabilization energy associated with electron delocalization within the molecule, such as the delocalization of the nitrogen lone pair. dntb.gov.uamdpi.com
Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: These are typical values based on calculations for structurally similar acetamide compounds and serve as an example of data generated via DFT.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | -5.3 to -6.0 eV | Indicates electron-donating capability |
| ELUMO | -0.2 to 0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~5.0 eV | Relates to chemical reactivity and stability nih.gov |
| Dipole Moment | 2.0 to 4.0 D | Measures molecular polarity |
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a higher level of theoretical accuracy for characterizing molecular properties. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can be used to refine the understanding of the molecule's geometry and energetics. They are particularly useful for benchmarking the results obtained from DFT calculations and for studying systems where electron correlation effects are especially important. nih.gov For this compound, ab initio calculations would offer a precise determination of its structural parameters (bond lengths and angles) and the energy barriers for conformational changes, such as the rotation around the amide C-N bond. nih.gov
Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov These simulations are governed by a force field, such as AMBER or CHARMM, which approximates the potential energy of the system. chemrxiv.orgresearchgate.net
This compound is a flexible molecule with several rotatable bonds. MD simulations, particularly using enhanced sampling techniques like metadynamics, are employed to explore the vast conformational space available to the molecule. researchgate.netnih.govnih.gov These simulations can overcome energy barriers to sample "rare event" conformations that would be difficult to observe in a conventional MD simulation. researchgate.net
The results of these simulations are often visualized as a free energy landscape (FEL). chemrxiv.orgrsc.org An FEL is a multidimensional plot that maps the free energy of the system as a function of specific collective variables, such as key dihedral angles. The minima (valleys) on this landscape correspond to stable or metastable conformational states, while the saddle points represent the transition states between them. nih.gov This provides a thermodynamic and kinetic understanding of the molecule's flexibility and the relative populations of its different conformers. rsc.org
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations in explicit solvent (e.g., a box of water molecules) are used to study these effects. nih.gov Solvation can alter the conformational preferences of this compound by forming hydrogen bonds or through other non-covalent interactions. mdpi.com For instance, polar protic solvents might stabilize certain conformations by interacting with the amide group's carbonyl oxygen and N-H group (if present) or the pyrrolidine (B122466) nitrogen. mdpi.comresearchgate.net Computational models like the Polarizable Continuum Model (PCM) can also be used to approximate solvent effects on electronic properties, often showing that increased solvent polarity leads to greater stabilization. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data, serving as a powerful complement to experimental measurements. researchgate.net DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. physchemres.org By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes to specific functional groups within this compound can be achieved. physchemres.orgresearchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions help in the structural elucidation of the molecule and the assignment of complex NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.govresearchgate.net
Table 2: Example of Computationally Predicted vs. Typical Experimental Vibrational Frequencies Note: Predicted values are illustrative and based on DFT calculations for similar acetamide structures.
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) physchemres.org | Typical Experimental Range (cm-1) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050-3150 | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 | 2850-2960 |
| Amide C=O | Stretching | 1640-1680 | 1630-1680 |
| Aromatic C=C | Stretching | 1450-1600 | 1450-1600 |
| Amide C-N | Stretching | 1250-1350 | 1250-1350 |
Ligand-Binding and Interaction Modeling Principles
Computational and theoretical chemistry provide powerful tools to predict and understand how a molecule like this compound might interact with biological targets. In the absence of direct published computational studies for this specific compound, we can infer its likely binding behaviors by examining computational models of its core components: the N-mesityl group, the acetamide linker, and the pyrrolidine ring. These studies on analogous structures help to establish the principles of ligand-binding and interaction modeling that would apply.
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method involves simulating the docking process where the ligand is placed in the binding site of a target protein, and its conformation and interaction energies are calculated. The results help in understanding the potential binding affinity and the specific amino acid residues involved in the interaction.
Key Interaction Principles:
Hydrogen Bonding: The acetamide group in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to form crucial hydrogen bonds with amino acid residues in a protein's binding site, such as tyrosine, tryptophan, and aspartate. nih.gov For instance, in studies of similar acetamide-containing molecules, the acetamide moiety has been shown to form hydrogen bonds that are critical for stabilizing the ligand-receptor complex. nih.gov
Hydrophobic Interactions: The mesityl group, being a bulky and nonpolar aromatic ring, is expected to engage in significant hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket of a receptor. The three methyl groups on the phenyl ring enhance this lipophilicity. Similarly, the pyrrolidine ring, a saturated heterocycle, also contributes to hydrophobic interactions. researchgate.net
π-Stacking and π-Cation Interactions: The aromatic mesityl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, it can engage in π-cation interactions with positively charged residues such as lysine (B10760008) and arginine. nih.gov
Modeling Ligand-Receptor Interactions:
Computational models often use scoring functions to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more stable and favorable interaction. Molecular dynamics (MD) simulations can further refine these models by simulating the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the dynamic nature of the interactions.
Below are illustrative data tables based on computational studies of analogous compounds containing the key functional moieties of this compound. These tables demonstrate the types of interactions and binding energies that could be expected.
Table 1: Predicted Binding Interactions for Acetamide-Containing Ligands with Various Receptors
This table illustrates the common types of interactions observed for acetamide derivatives in computational docking studies.
| Ligand/Analog | Target Protein | Key Interacting Residues | Interaction Type | Predicted Binding Energy (kcal/mol) |
| Aryl Acetamide Analog | DNA Gyrase | ASP81, GLY85 | Hydrogen Bond | -7.8 |
| Pyrrolidinyl Acetamide Analog | Acetylcholinesterase | TYR124, TRP86 | Hydrogen Bond, π-π Stacking | -9.2 |
| Mesityl-Containing Analog | N-Heterocyclic Carbene Catalyst | - | Covalent Adduct Formation | Not Applicable |
| Acetamide Derivative | InhA Enzyme | MET98, MET161 | Hydrogen Bond, Hydrophobic | -8.5 |
Table 2: Contribution of Key Moieties to Binding Affinity in Analogous Compounds
| Molecular Fragment | Dominant Interaction Type(s) | Potential Interacting Amino Acids | Estimated Contribution to Binding Affinity |
| N-Mesityl Group | Hydrophobic, π-Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | High |
| Acetamide Linker | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Tyrosine | Moderate to High |
| Pyrrolidine Ring | Hydrophobic, van der Waals | Alanine, Proline, Leucine | Moderate |
Applications in Chemical Synthesis and Catalysis
N-Mesityl-2-(1-pyrrolidinyl)acetamide as a Chiral Auxiliary or Ligand Precursor
The unique structure of this compound, combining a chiral pyrrolidine (B122466) ring, a robust amide linkage, and a sterically demanding mesityl group, suggests its potential as a chiral auxiliary or a precursor for sophisticated ligands in asymmetric catalysis. Chiral pyrrolidines are foundational motifs in a vast number of successful organocatalysts and ligands. nih.gov The strategic placement of the bulky mesityl group on the amide nitrogen can enforce a specific conformation, which is a critical feature for inducing stereoselectivity in chemical reactions.
Organocatalysis Utilizing the Pyrrolidinyl Core
The pyrrolidine scaffold is a privileged structure in organocatalysis, forming the basis for highly effective catalysts like proline and its derivatives. nih.gov These catalysts typically operate by forming nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. unibo.it The pyrrolidinyl core within this compound could theoretically participate in similar catalytic cycles. The bulky N-mesitylacetamide substituent would play a crucial role in creating a defined chiral environment around the active catalytic species, potentially influencing the stereochemical outcome of reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions. nih.govresearchgate.net While numerous pyrrolidine-based organocatalysts have been developed and successfully applied, specific studies detailing the performance of this compound in this role are not prominently featured in current literature.
Transition Metal Catalysis (e.g., Ru, Au, Pd) with this compound Ligands
The pyrrolidine and amide moieties of this compound make it a plausible candidate for modification into a ligand for transition metal catalysis. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the amide carbonyl could act as a bidentate chelate, coordinating to metal centers such as Ruthenium (Ru), Gold (Au), or Palladium (Pd).
Ruthenium Catalysis: Ruthenium complexes are widely used in hydrogenation, transfer hydrogenation, and metathesis reactions. nih.govresearchgate.netnih.gov Ligands containing N-mesityl groups have been successfully incorporated into Ru-based N-heterocyclic carbene (NHC) catalysts, demonstrating their utility in creating robust and active catalytic systems. nih.gov A ligand derived from this compound could offer a specific steric and electronic environment to a Ru center, potentially influencing the efficiency and selectivity of such transformations.
Gold Catalysis: Gold catalysis is a powerful tool for the activation of alkynes and allenes toward nucleophilic attack. nih.govchemrxiv.orgnih.gov Chiral ligands featuring pyrrolidine scaffolds have been developed for enantioselective gold(I)-catalyzed cyclization reactions, where the ligand framework dictates the stereochemical outcome. nih.govresearchgate.netchemrxiv.org The this compound structure could serve as a precursor to new ligands designed to create a well-defined chiral pocket around a gold center.
Palladium Catalysis: Palladium catalysis is fundamental to modern organic synthesis, particularly for cross-coupling reactions. nih.govresearchgate.netnih.govsemanticscholar.org The design of ligands is crucial for controlling the reactivity and selectivity of Pd catalysts. N-aryl pyrrolidine derivatives have been synthesized and utilized in tandem Pd-catalyzed reactions. nih.gov A ligand based on this compound could be explored in reactions like Suzuki or Heck couplings, where the steric bulk of the mesityl group might enhance catalyst stability and influence product distribution.
While the potential exists, specific research detailing the synthesis of such ligands from this compound and their application in Ru, Au, or Pd catalysis has not been extensively reported.
This compound as a Building Block in Complex Molecule Synthesis
The pyrrolidine ring is a key structural motif in a multitude of natural products and pharmaceutical agents. mdpi.com Consequently, chiral pyrrolidine derivatives are valuable building blocks in total synthesis. mdpi.comnih.govnih.gov this compound, as a functionalized pyrrolidine, could serve as a versatile precursor in the synthesis of more complex molecular architectures. The acetamide (B32628) handle provides a point for further chemical elaboration, while the mesityl group can serve as a sterically bulky protecting group or a directing group in subsequent synthetic steps. However, specific examples of its incorporation into the total synthesis of complex natural products are not documented in peer-reviewed journals.
Supramolecular Assembly and Self-Organization of this compound Derivatives
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules that self-assemble into organized structures. The amide functional group is a robust and highly directional hydrogen-bonding motif that plays a crucial role in the self-assembly of many synthetic and biological molecules. While research has explored the supramolecular assembly of various acetamide derivatives, there is no specific literature available on the self-organization properties of this compound or its derivatives. The combination of the hydrogen-bonding amide, the chiral pyrrolidine, and the bulky, aromatic mesityl group presents an interesting scaffold for designing molecules capable of forming complex, ordered supramolecular architectures.
Derivatization and Analogue Development
Systematic Modification of the Acetamide (B32628) Moiety
The acetamide linker is a critical component of the molecule, and its modification is a common strategy to enhance metabolic stability and modulate physicochemical properties. A primary approach is the use of amide bond bioisosteres, which are functional groups that mimic the properties of the amide bond while offering resistance to enzymatic hydrolysis. nih.govcambridgemedchemconsulting.com
Key bioisosteric replacements for the amide group include:
Heterocyclic Rings: Five-membered aromatic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are frequently used. nih.govdrughunter.com These rings can replicate the hydrogen bonding capabilities of the amide bond and often improve the pharmacokinetic profile of the parent compound. nih.govdrughunter.com For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully employed to enhance metabolic stability in various bioactive compounds. nih.gov
Trifluoroethylamine: This group serves as a non-classical bioisostere where the electronegative trifluoroethyl group mimics the carbonyl of the amide. drughunter.com This substitution can increase metabolic stability by shielding the molecule from proteolytic cleavage and, due to the lipophilicity of the trifluoromethyl group, can alter cell permeability. drughunter.com
Other Isosteres: A variety of other functional groups have been explored, including esters, ureas, carbamates, sulfonamides, and alkenes (olefins). nih.govcambridgemedchemconsulting.com Each replacement offers a unique combination of electronic and steric properties that can be used to fine-tune the molecule's activity and disposition.
These modifications are summarized in the table below.
| Original Moiety | Bioisosteric Replacement | Rationale for Modification |
| Acetamide | 1,2,3-Triazole | Mimics H-bonding, enhances metabolic stability. cambridgemedchemconsulting.com |
| Acetamide | 1,2,4-Oxadiazole | Improves in vitro metabolic stability. nih.gov |
| Acetamide | Trifluoroethylamine | Increases metabolic stability against proteolysis. drughunter.com |
| Acetamide | Ester / Carbamate | Alters hydrolysis rates and polarity. nih.gov |
| Acetamide | Sulfonamide | Can improve metabolic stability, but may impact solubility. cambridgemedchemconsulting.com |
Structural Variations of the Pyrrolidinyl Ring System
Common structural variations include:
Ring Homologation and Contraction: The five-membered pyrrolidine (B122466) ring can be expanded to a six-membered piperidine (B6355638) ring or contracted to a four-membered azetidine. In related N-aryl derivatives, piperidine-containing compounds have shown distinct receptor affinities compared to their piperazine (B1678402) counterparts, highlighting the importance of the ring structure for specific biological interactions. nih.gov Studies on analogous butyramides have shown that both pyrrolidinyl and piperidinyl derivatives exhibit biological activity. nih.gov
Substitution on the Ring: Introducing substituents onto the pyrrolidine ring can influence the molecule's conformation and steric profile. The position and nature of these substituents are critical.
Replacement with Other Heterocycles: The pyrrolidine ring can be replaced entirely with other nitrogen-containing heterocycles to explore different spatial arrangements and basicity. For instance, in the development of local anesthetics, various heterocyclic nuclei have been investigated, with compounds bearing structures like 2-aminothiazole (B372263) showing notable activity. nih.gov The development of N-aryl azacycles as sodium channel blockers further underscores this strategy. nih.gov
The table below illustrates some of these variations based on research into analogous structures.
| Original Moiety | Structural Variation | Potential Impact |
| Pyrrolidine | Piperidine | Alters ring conformation and basicity, potentially affecting receptor binding. nih.govnih.gov |
| Pyrrolidine | Substituted Pyrrolidine | Modifies steric bulk and lipophilicity. |
| Pyrrolidine | Azetidine | Changes ring strain and vector orientation of the nitrogen lone pair. |
| Pyrrolidine | Thiazole/Isothiazole | Introduces different heteroatoms and aromaticity, creating structurally distinct analogues. nih.gov |
Tuning the Mesityl Substituent for Steric and Electronic Effects
The N-mesityl group, characterized by a benzene (B151609) ring with three methyl substituents at positions 2, 4, and 6, provides significant steric hindrance around the amide nitrogen and influences the molecule's electronic properties and lipophilicity.
Strategies for tuning this substituent include:
Altering Substitution Patterns: The number and position of alkyl groups on the aryl ring are critical for activity in related local anesthetics. rsc.org For instance, increasing the number of methyl groups can enhance the duration of action. rsc.org Conversely, replacing the methyl groups with other substituents can drastically alter the compound's properties.
Introducing Electron-Withdrawing or -Donating Groups: Replacing the methyl groups with electron-withdrawing groups (e.g., halogens like chlorine, or trifluoromethyl) or electron-donating groups (e.g., alkoxy groups) can modulate the electronic density of the entire molecule. nih.govnih.gov In local anesthetics, electron-withdrawing groups can destabilize an adjacent ester link, making it more susceptible to hydrolysis, which can lead to a more rapid onset of action. slideshare.net In other aryl acetamides, electron-withdrawing groups have been found to be preferable for potency. nih.gov
Bioisosteric Replacement of the Aryl Ring: The entire phenyl ring can be replaced with other aromatic systems, such as heteroaromatic rings (e.g., pyridine (B92270), pyrazine), to introduce different electronic and solubility characteristics. rsc.org
The following table summarizes the effects of modifying the aryl substituent, based on structure-activity relationship (SAR) studies of analogous compounds.
| Original Substituent | Modification Example | Effect on Properties |
| 2,4,6-trimethyl (Mesityl) | 2,6-dichloro | Increases lipophilicity and metabolic half-life (in lidocaine (B1675312) analogues). nih.gov |
| Methyl | Trifluoromethyl or Halogen | Can significantly reduce the duration of surface anesthetic effect. rsc.org |
| Phenyl | Pyridine or Pyrazine | Introduces electron-withdrawing character, lowering HOMO energy levels. rsc.org |
| Phenyl | Thiophene or Dimethylaniline | Introduces electron-donating character, raising HOMO energy levels. rsc.org |
Synthesis of Chiral N-Mesityl-2-(1-pyrrolidinyl)acetamide Derivatives and Stereochemical Control
Introducing chirality into the this compound scaffold can lead to derivatives with stereospecific properties. The primary points for introducing stereocenters are the α-carbon of the acetamide moiety and the pyrrolidine ring itself (at positions 2 or 3).
Methods for achieving stereochemical control include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, enantiomerically pure (R)- or (S)-proline can be used as the precursor for the pyrrolidine ring, ensuring its stereochemistry is fixed from the outset.
Asymmetric Synthesis: Catalytic asymmetric methods can be employed to create the chiral centers with high enantioselectivity. researchgate.net Imine reductases (IREDs) have been used for the asymmetric synthesis of N-substituted α-amino esters, which are precursors to the corresponding amides, with excellent enantiomeric excess. nih.gov Another approach involves the reaction of N-sulfonyl imines with chiral carbamoylsilanes, which can produce α-amino amides with high diastereoselectivity. researchgate.net
Stereocontrolled Reactions: For molecules with multiple chiral centers, stereocontrolled synthesis is crucial. Ring-rearrangement metathesis of precursors derived from bicyclic β-amino acids has been shown to proceed without affecting the configuration of existing chiral centers, allowing for the creation of complex heterocyclic structures with predetermined stereochemistry. rsc.org
The choice of synthetic strategy depends on the desired location of the chiral center and the required stereoisomer. For example, preparing an enantiopure α-substituted analogue would likely involve an asymmetric acylation or alkylation step.
Strategies for Combinatorial Libraries of this compound Analogues
To efficiently explore the structure-activity relationships of this compound, combinatorial chemistry approaches can be used to generate large libraries of analogues. These libraries allow for the simultaneous variation of the three main structural components.
Key strategies for combinatorial synthesis include:
Solid-Phase Synthesis: This is a powerful technique for creating libraries of amides. A common approach involves anchoring one of the building blocks to a solid support (resin). For instance, an amine can be attached to a resin via reductive amination, followed by sequential acylation and displacement reactions to build the final molecule. nih.govacs.org The final products are then cleaved from the resin. This method is amenable to automation and parallel synthesis, allowing for the rapid production of numerous distinct compounds. acs.org
Solution-Phase Parallel Synthesis: While solid-phase synthesis is common, solution-phase methods can also be adapted for library generation, often using purification techniques suitable for parallel processing.
Library Design: A typical combinatorial library design for this scaffold would involve a set of diverse building blocks for each of the three variable regions:
A collection of substituted anilines (variations of the mesityl group).
A set of α-haloacetylating agents or α-amino acids (variations of the acetamide backbone).
A range of cyclic and acyclic secondary amines (variations of the pyrrolidine ring).
A study on the solid-phase synthesis of lidocaine and procainamide (B1213733) analogues demonstrated a four-step sequence that could be performed in parallel to generate a library of 60 novel compounds with good purity and yields. nih.govacs.org A similar strategy could be readily adapted for this compound.
Future Directions and Research Perspectives
Emerging Methodologies for Synthesis and Functionalization of N-Mesityl-2-(1-pyrrolidinyl)acetamide
The traditional synthesis of this compound would likely involve the coupling of 2,4,6-trimethylaniline (B148799) (mesidine) with a derivative of 2-(1-pyrrolidinyl)acetic acid. However, the future of its synthesis and functionalization lies in more advanced, efficient, and sustainable methods that offer greater control and versatility.
Recent advances in amide bond formation present several promising strategies. Metal-free approaches, such as the amination of aryltriazenes using acetonitrile (B52724) as a nitrogen donor and water as an oxygen source, offer an environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions. arabjchem.org Another innovative strategy is the "umpolung" amide synthesis (UmAS), which utilizes the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. nih.govacs.org This method is particularly noteworthy for its ability to proceed without α-epimerization, a critical consideration if chiral centers are present. nih.govacs.org
Beyond the core synthesis, late-stage functionalization of the constituent rings offers a powerful tool for creating derivatives with tailored properties. For the pyrrolidine (B122466) moiety, palladium-catalyzed C(sp³)–H arylation at the C4 position has been demonstrated, using directing groups to achieve high regio- and stereoselectivity. acs.orgacs.org This allows for the introduction of diverse aryl groups onto the pyrrolidine ring post-synthesis. Similarly, emerging methods for the asymmetric synthesis of substituted pyrrolidines, such as gold-catalyzed tandem reactions or asymmetric 'clip-cycle' strategies, could be employed to generate chiral analogues of the parent compound from the ground up. acs.orgwhiterose.ac.uk
| Method | Description | Potential Advantage for Synthesis | Key References |
| Metal-Free Amination | Uses aryltriazenes and acetonitrile with a Brønsted acidic ionic liquid promoter. | Avoids transition metal catalysts and harsh conditions. | arabjchem.org |
| Umpolung Amide Synthesis | Reacts α-fluoronitroalkanes with N-aryl hydroxylamines. | Epimerization-free, suitable for chiral derivatives. | nih.govacs.org |
| Pd-Catalyzed C-H Arylation | Functionalizes the C4 position of the pyrrolidine ring using a directing group. | Allows for late-stage diversification of the pyrrolidine scaffold. | acs.orgacs.org |
| Gold-Catalyzed Tandem Reaction | An alkyne hydroamination/iminium ion formation/allylation cascade to form pyrrolidines. | Provides stereoselective access to complex pyrrolidine derivatives. | acs.org |
Advanced Spectroscopic and Computational Techniques for Deeper Insight
A deeper understanding of the structural dynamics, electronic properties, and intermolecular interactions of this compound requires the application of advanced analytical and computational tools.
Computational chemistry , particularly using Density Functional Theory (DFT), stands as a powerful predictive tool. DFT calculations can elucidate the conformational landscape of the molecule, revealing the preferred orientation of the bulky mesityl group relative to the amide plane and the puckering of the pyrrolidine ring. Such studies have been used to rationalize reactivity in related N-aryl amide systems by calculating activation barriers for reaction pathways. researchgate.netbsu.by Furthermore, DFT can predict spectroscopic signatures (NMR, IR), aiding in experimental characterization, and calculate properties like bond dissociation energies and proton affinities. mdpi.com
Advanced spectroscopic methods offer experimental validation and further insight. Chemical Exchange Saturation Transfer (CEST) MRI is an emerging imaging technique that can detect molecules containing exchangeable protons, such as those on an amide nitrogen. nih.gov N-aryl amides have been shown to generate a distinct CEST signal, which could potentially be used to track the presence and metabolism of this compound or its derivatives in biological systems without the need for isotopic labeling. nih.gov For solid-state characterization, techniques like Hirshfeld surface analysis can be derived from single-crystal X-ray diffraction data to visualize and quantify intermolecular interactions, such as hydrogen bonds, which are crucial for understanding how these molecules assemble in materials. acs.org
| Technique | Type of Insight | Potential Application | Key References |
| Density Functional Theory (DFT) | Bond energies, conformational analysis, reaction barriers, spectroscopic properties. | Predict reactivity, stability, and preferred 3D structure. | researchgate.netbsu.bymdpi.com |
| CEST MRI | In-vivo molecular imaging based on proton exchange. | Non-invasive, label-free tracking in biological systems. | nih.gov |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the solid state. | Understanding crystal packing and supramolecular assembly. | acs.org |
Potential for this compound in Novel Catalytic Systems
The unique combination of a pyrrolidine ring and an N-mesityl group suggests significant, untapped potential in catalysis. Both motifs are independently recognized for their profound influence on catalytic processes.
The pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis . nih.govnih.gov Proline and its derivatives are used to catalyze a vast array of stereoselective transformations. nih.gov this compound could serve as a precursor to a new class of organocatalysts where the mesityl group provides steric bulk to influence the catalyst's chiral pocket, potentially enhancing enantioselectivity in reactions like aldol (B89426) or Michael additions.
Simultaneously, the N-mesityl group is known to be a critical component in many highly effective N-heterocyclic carbene (NHC) catalysts . researchgate.netrsc.org Mechanistic studies have shown that the steric hindrance from the ortho-methyl groups of the mesityl substituent can render the initial addition of the NHC to an aldehyde irreversible, thereby accelerating the formation of the key Breslow intermediate and dramatically increasing reaction rates. researchgate.netrsc.org Therefore, this compound could be a valuable synthon for creating novel NHC ligands that merge the electronic and steric benefits of the mesityl group with the established chiral environment of the pyrrolidine ring.
Finally, N-aryl amides can function as effective ligands in transition-metal catalysis . Zinc(II) complexes with aryl acetamide (B32628) ligands have been synthesized and evaluated as enzyme inhibitors, demonstrating that the amide oxygen can coordinate to the metal center. rsc.org Similarly, sterically demanding N-aryl amide ligands have been used to create group IV metal complexes for hydrofunctionalization reactions. nih.gov this compound offers a bidentate O,N-ligation possibility (amide oxygen and pyrrolidine nitrogen), which could be used to stabilize metal centers in novel catalysts for polymerization or cross-coupling reactions.
Exploration of this compound in Advanced Materials Science
The future of this compound extends beyond catalysis into the realm of advanced materials, primarily through the principles of supramolecular chemistry and polymer science.
The N-H and C=O groups of the amide functionality are classic hydrogen bond donors and acceptors, respectively. These interactions are highly directional and can guide the self-assembly of molecules into well-defined, ordered structures. Research on related N-aryl amides has shown their ability to form one-, two-, and three-dimensional networks through hydrogen bonding. nih.gov The specific geometry and steric hindrance of this compound could be exploited to create novel supramolecular materials such as organogels or liquid crystals. The pyrrolidine and mesityl groups would dictate the packing and solubility of the resulting assemblies.
In polymer science , N-aryl amides are recognized as important structural units. acs.org this compound could be explored as a functional monomer. If a polymerizable group were introduced onto either the mesityl or pyrrolidine ring, it could be incorporated into polymer chains, imparting specific properties. For example, the pyrrolidine moiety could act as a site for post-polymerization modification, while the rigid and bulky mesityl group could enhance the thermal stability or modify the morphology of the resulting polymer. The compound's defined three-dimensional structure also makes it an interesting candidate for creating molecularly imprinted polymers (MIPs) , where it could act as a template to generate specific recognition sites for sensing or separation applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-mesityl-2-(1-pyrrolidinyl)acetamide, and what purification techniques are critical for ensuring product purity?
- Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of mesityl groups with pyrrolidine derivatives under controlled pH (6.5–7.5) and temperature (50–70°C).
- Step 2 : Acetamide functionalization via nucleophilic substitution or amidation reactions .
- Critical Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are essential to isolate intermediates and final products with >95% purity .
Q. How do the solubility and physicochemical properties of this compound influence its formulation for in vitro assays?
- Answer : The compound exhibits moderate polarity due to its acetamide and pyrrolidine moieties, leading to:
- Solubility : ~10–15 mg/mL in DMSO; <1 mg/mL in aqueous buffers (pH 7.4).
- Formulation Guidance : Pre-dissolve in DMSO (≤0.1% final concentration) for cell-based assays to avoid precipitation. For kinetic studies, use co-solvents like PEG-400 .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Confirm proton environments (e.g., mesityl methyl groups at δ 2.2–2.4 ppm) and carbonyl resonance (δ 170–175 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected: 331.2 g/mol; observed: 331.3 ± 0.1) .
- IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize reaction conditions for high-yield synthesis, particularly addressing intermediate instability?
- Answer :
- Intermediate Stability : Use low-temperature (−20°C) storage for sulfonamide intermediates to prevent degradation .
- Catalysis : Employ Pd/C (5% wt) for hydrogenation steps to reduce side-product formation .
- Yield Optimization : Conduct Design of Experiments (DoE) to balance temperature (60–80°C) and solvent polarity (DMF vs. THF), achieving >80% yield .
Q. How can contradictions in reported biological activities (e.g., anticancer vs. lack of efficacy) be resolved?
- Answer :
- Assay Validation : Use orthogonal assays (e.g., MTT and colony formation for cytotoxicity) to confirm activity .
- Data Normalization : Control for batch-to-batch variability in compound purity (HPLC ≥98%).
- Mechanistic Follow-Up : Perform target engagement studies (e.g., thermal shift assays) to verify binding to proposed enzymes (e.g., COX-2 or kinases) .
Q. What experimental approaches elucidate molecular targets in complex systems with non-specific binding?
- Answer :
- Competitive Binding Assays : Use radiolabeled probes (e.g., ³H-ATP) to identify off-target interactions .
- Proteomics : Combine affinity chromatography with LC-MS/MS to map binding partners in cell lysates .
- CRISPR Knockout Models : Validate target relevance by testing activity in isogenic cell lines lacking suspected receptors .
Methodological Guidance
- Contradiction Analysis : Use Bland-Altman plots to assess inter-study variability in IC50 measurements .
- Target Identification : Combine SPR (Surface Plasmon Resonance) with cellular thermal shift assays (CETSA) for multi-modal validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
